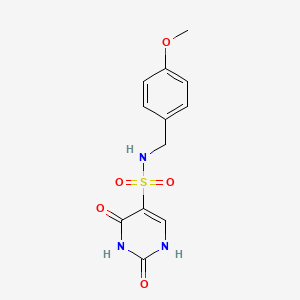

2-hydroxy-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

2-hydroxy-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core substituted with a hydroxy group at position 2, an oxo group at position 6, and a 4-methoxybenzyl sulfonamide moiety at position 5. Sulfonamides are historically significant for their biological activities, including enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula |

C12H13N3O5S |

|---|---|

Molecular Weight |

311.32 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C12H13N3O5S/c1-20-9-4-2-8(3-5-9)6-14-21(18,19)10-7-13-12(17)15-11(10)16/h2-5,7,14H,6H2,1H3,(H2,13,15,16,17) |

InChI Key |

SNCOYQZYUOKGNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with urea in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, such as sulfonation and cyclization, to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Analogs from Screening Databases

The following compounds, identified in a sulfonamide screening database (), share the dihydropyrimidine sulfonamide core but differ in substituent groups:

Key Observations:

Substituent Chain Length and Flexibility: The target compound’s 4-methoxybenzyl group (N-CH₂-C₆H₄-OCH₃) features a shorter methylene linker compared to D668-0028’s phenethyl group (N-CH₂CH₂-C₆H₄-OCH₃). The longer chain in D668-0028 may increase lipophilicity (logP) and influence membrane permeability .

Molecular Weight and Bioavailability :

- D668-0033 has the lowest molecular weight (282.27 g/mol), which may favor better pharmacokinetic properties, such as oral absorption. The target compound (inferred molecular weight: ~311.35 g/mol) and D668-0028 (325.34 g/mol) fall within typical ranges for small-molecule drugs but may face challenges in solubility due to higher hydrophobicity .

Substituent Positioning in Related Dihydropyrimidine Derivatives

A European patent () describes a dihydropyrimidine derivative with a 4-methoxybenzyl group at position 1, paired with a trifluoromethyl group and chlorinated aryloxy substituent. While distinct from the target compound’s substitution pattern, this highlights the versatility of the 4-methoxybenzyl group in modulating electronic and steric properties for target engagement. The patent compound’s structural complexity underscores the importance of substituent positioning in optimizing binding affinity .

Comparative Substituent Effects in Non-Sulfonamide Analogs

reports 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B), a benzamide derivative with a phenethyl-methoxy substituent. Though unrelated to sulfonamides, Rip-B demonstrates that para-methoxyaryl groups improve thermal stability (melting point: 96°C) and may enhance interactions with aromatic residues in biological targets. This supports the hypothesis that the 4-methoxybenzyl group in the target compound could similarly stabilize target binding .

Biological Activity

2-Hydroxy-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing data from various studies and highlighting case studies that demonstrate its efficacy.

Chemical Structure and Properties

The compound features a dihydropyrimidine core, which is known for various pharmacological activities. The presence of the hydroxyl and methoxy groups contributes to its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 3.1 | |

| Similar Dihydropyrimidines | HCT 116 | 3.7 | |

| Similar Dihydropyrimidines | HEK 293 | 5.3 |

The compound demonstrated an IC50 value of approximately 3.1 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity.

The mechanism by which this compound exerts its anticancer effects appears to be multifaceted:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.

- Induction of Oxidative Stress : It may enhance reactive oxygen species (ROS) production, contributing to cancer cell death.

Case Study

A study evaluating similar sulfonamide derivatives reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggested that modifications in the aromatic ring could enhance activity.

Safety and Toxicity

Safety profiles are crucial for any therapeutic agent. Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses. In vivo studies indicated no significant adverse effects when administered at doses up to 40 mg/kg in healthy mice, showing a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.